molecular formula C₉H₁₄N₂ B017909 Pentylpyrazine CAS No. 6303-75-9

Pentylpyrazine

Cat. No.: B017909
CAS No.: 6303-75-9
M. Wt: 150.22 g/mol
InChI Key: KNDDHUQSPNJCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentylpyrazine: is an organic compound with the chemical formula C9H16N2 . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom in the ring structure. This compound is known for its characteristic odor and is often used in the flavor and fragrance industry. It is also found in various natural sources, including foods and beverages, where it contributes to their aroma and taste.

Scientific Research Applications

Pentylpyrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.

    Biology: this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research has shown that this compound and its derivatives may have therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

    Industry: In the flavor and fragrance industry, this compound is used to enhance the aroma and taste of food products.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of Pentylamine with Pyrazine: One common method for synthesizing pentylpyrazine involves the reaction of pentylamine with pyrazine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures.

    Cyclization of Diamines with Diols: Another method involves the cyclization of diamines with diols in the presence of a catalyst such as granular alumina.

Industrial Production Methods:

    Catalytic Systems: Industrial production of this compound often involves catalytic systems such as copper-chromium, copper-zinc-chromium, or zinc-phosphoric acid-manganese.

    Green Synthesis: Recent advancements have focused on greener approaches to synthesize pyrazine derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentylpyrazine can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or other oxidizing agents.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium.

    Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acylating chlorination.

    Reduction: Hydrogen gas (H2), palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Pyrazine carboxylic acids.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives.

Comparison with Similar Compounds

Pentylpyrazine can be compared with other similar compounds, such as:

    2-Methylpyrazine: Known for its use in the flavor industry, 2-methylpyrazine has a similar structure but differs in its substitution pattern.

    Tetramethylpyrazine: This compound is widely studied for its pharmacological effects, including neuroprotective and anti-inflammatory properties.

    2,5-Dimethylpyrazine: Another flavor compound, 2,5-dimethylpyrazine, is known for its presence in various foods and beverages.

Uniqueness of this compound: this compound stands out due to its unique combination of chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-pentylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-4-5-9-8-10-6-7-11-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDDHUQSPNJCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978947
Record name 2-Pentylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-75-9
Record name Pentylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6303-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pentylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y68H0XHI2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentylpyrazine
Reactant of Route 2
Reactant of Route 2
Pentylpyrazine
Reactant of Route 3
Reactant of Route 3
Pentylpyrazine
Reactant of Route 4
Reactant of Route 4
Pentylpyrazine
Reactant of Route 5
Reactant of Route 5
Pentylpyrazine
Reactant of Route 6
Reactant of Route 6
Pentylpyrazine
Customer
Q & A

Q1: What is the significance of Pentylpyrazine in food chemistry?

A: this compound is a significant aroma compound found in various foods and beverages. It contributes to the characteristic nutty, roasted, and earthy flavors often associated with roasted peanuts, cooked rice, and certain liquors. [, ] For example, research has shown that this compound, along with other alkylpyrazines, contributes to the complex aroma profile of Chinese liquors like "Wuliangye" and "Jiannanchun." []

Q2: How is this compound formed in food?

A: While the provided research doesn't directly address this compound formation, it sheds light on the formation of structurally related alkylpyrazines. Research suggests that these compounds can be formed through reactions involving acetol, ammonium acetate, and aldehydes like pentanal. [] This suggests that similar reactions involving different aldehydes could potentially lead to the formation of this compound.

Q3: Are there analytical techniques to identify and quantify this compound in food?

A: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) combined with olfactory analysis (GC-O) are commonly employed techniques to identify and characterize aroma compounds, including this compound, in complex mixtures like food and beverages. [] Aroma extract dilution analysis (AEDA) can further pinpoint the most impactful aroma compounds based on their flavor dilution (FD) values. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.